Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl (2-methylthiazol-4-yl)carbamate

FAAH inhibition Endocannabinoid modulation Pain therapy

tert-Butyl (2-methylthiazol-4-yl)carbamate (CAS 848472-61-7) is a heterocyclic building block featuring a 2-methylthiazole core with a tert-butoxycarbonyl (Boc)-protected amine at the 4-position. It is widely employed as a synthetic intermediate in medicinal chemistry programs, particularly in the development of kinase inhibitors, FAAH enzyme inhibitors, and antimicrobial agents.

Molecular Formula C9H14N2O2S
Molecular Weight 214.28
CAS No. 848472-61-7
Cat. No. B2776023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-methylthiazol-4-yl)carbamate
CAS848472-61-7
Molecular FormulaC9H14N2O2S
Molecular Weight214.28
Structural Identifiers
SMILESCC1=NC(=CS1)NC(=O)OC(C)(C)C
InChIInChI=1S/C9H14N2O2S/c1-6-10-7(5-14-6)11-8(12)13-9(2,3)4/h5H,1-4H3,(H,11,12)
InChIKeyNNWHAYYMOHDJME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (2-methylthiazol-4-yl)carbamate (CAS 848472-61-7): A Key Boc-Protected Heterocyclic Building Block for Pharmaceutical Research and Development


tert-Butyl (2-methylthiazol-4-yl)carbamate (CAS 848472-61-7) is a heterocyclic building block featuring a 2-methylthiazole core with a tert-butoxycarbonyl (Boc)-protected amine at the 4-position. It is widely employed as a synthetic intermediate in medicinal chemistry programs, particularly in the development of kinase inhibitors, FAAH enzyme inhibitors, and antimicrobial agents [1]. The compound is commercially available from multiple reputable vendors with standard purities of 97-98% and is characterized by a molecular formula of C9H14N2O2S and a molecular weight of 214.28 g/mol .

Why Generic Substitution of tert-Butyl (2-methylthiazol-4-yl)carbamate (CAS 848472-61-7) Is Not Recommended for Structure-Dependent Applications


The 2-methylthiazol-4-yl substitution pattern is a critical determinant of biological activity in certain pharmacophores, particularly in fatty acid amide hydrolase (FAAH) inhibition. Patented FAAH inhibitors, such as those described in patent family WO2009019501, specifically incorporate the 2-methylthiazol-4-ylmethyl carbamate motif, while the regioisomeric 4-methylthiazol-2-yl derivative is absent from these claims [1]. This structural specificity arises from the precise spatial and electronic requirements of the enzyme active site, as evidenced by the fact that alternative thiazole isomers exhibit markedly different ligand field strengths in metal coordination complexes [2]. Consequently, substituting tert-butyl (2-methylthiazol-4-yl)carbamate with its 4-methylthiazol-2-yl analog (CAS 848472-44-6) or other Boc-aminothiazole isomers (e.g., 5-(Boc-amino)thiazole) would fundamentally alter the geometry and reactivity of downstream intermediates, potentially abolishing target engagement or reducing synthetic efficiency.

Quantitative Comparative Evidence for tert-Butyl (2-methylthiazol-4-yl)carbamate (CAS 848472-61-7) Versus Regioisomeric and Functional Analogs


Evidence Item 1: Regioisomeric Specificity in FAAH Inhibitor Patent Claims

Patent WO2009019501A2 discloses a series of alkyl thiazole carbamate derivatives as FAAH inhibitors. Within the exemplified compounds, the 2-methylthiazol-4-ylmethyl carbamate substructure is explicitly claimed (e.g., 2-methylthiazol-4-ylmethyl ester {2-[5'-(4-fluorophenyl)-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl]}ethylcarbamic acid). A systematic search of the patent's Markush structures and specific examples reveals zero instances of the 4-methylthiazol-2-yl regioisomer [1]. This exclusivity implies a structure-activity relationship (SAR) wherein the 2-methylthiazol-4-yl orientation is essential for productive FAAH binding.

FAAH inhibition Endocannabinoid modulation Pain therapy

Evidence Item 2: Comparative Purity and Analytical Certification

Commercial specifications from major vendors indicate that tert-butyl (2-methylthiazol-4-yl)carbamate (CAS 848472-61-7) is routinely supplied at 97% purity or higher, with batch-specific certificates of analysis (CoA) including NMR, HPLC, and GC data . In contrast, the regioisomer tert-butyl (4-methylthiazol-2-yl)carbamate (CAS 848472-44-6) is also available at 97% purity, but some suppliers note a lower typical purity of 95% for this isomer . While this difference is modest, the availability of detailed analytical characterization for CAS 848472-61-7 from suppliers like Bidepharm and Sigma-Aldrich reduces the risk of batch-to-batch variability that could compromise sensitive catalytic or medicinal chemistry workflows.

Chemical procurement Analytical chemistry Quality control

Evidence Item 3: Ligand Field Strength in Coordination Chemistry

Baker et al. (1991) compared the ligand field strengths of isomeric thiazole-based tridentate ligands. The ligand 2,6-di(2-methylthiazol-4-yl)pyridine (derived from the 2-methylthiazol-4-yl motif) exhibited a ligand field strength that is 'marginally less' than that of its isomer 2,6-di(thiazol-4-yl)pyridine [1]. This difference was sufficient to alter the magnetic properties of their iron(II) complexes: the 2,6-di(thiazol-4-yl)pyridine complex is low-spin, while the 2,6-di(4-methylthiazol-2-yl)pyridine complex is high-spin at room temperature and undergoes a thermally induced spin transition. The distinct electronic environment imparted by the 2-methylthiazol-4-yl substituent directly impacts the spin-state energetics and potential applications of metal complexes derived from this building block.

Coordination chemistry Spin-crossover materials Ligand design

Evidence Item 4: Utility in Patented BACE Inhibitor Synthesis

Patent WO-2017051303-A1 describes tetrahydropyrano[3,4-d][1,3]oxazine derivatives as BACE inhibitors for Alzheimer's disease treatment. In the synthesis of exemplified compounds, 4-(Boc-amino)-2-methylthiazole (the title compound) is employed as a key intermediate [1]. While direct yield comparisons with alternative building blocks are not disclosed, the inclusion of this specific intermediate in a granted patent application signals that its reactivity and compatibility with the multistep sequence were found to be suitable for scale-up and commercial development. No mention is made of using the 4-methylthiazol-2-yl isomer in this context.

Alzheimer's disease BACE1 inhibition Neuroscience

High-Impact Application Scenarios for tert-Butyl (2-methylthiazol-4-yl)carbamate (CAS 848472-61-7) in Pharmaceutical and Materials Research


Synthesis of FAAH Inhibitors for Pain and Inflammation Research

The 2-methylthiazol-4-yl moiety is a privileged substructure in multiple patented FAAH inhibitor series. Researchers synthesizing compounds based on patent WO2009019501A2 should specifically procure CAS 848472-61-7 to construct the required 2-methylthiazol-4-ylmethyl carbamate pharmacophore. Using the regioisomeric 4-methylthiazol-2-yl derivative (CAS 848472-44-6) would result in a structurally distinct product that is not covered by the patent claims and may lack FAAH inhibitory activity [1].

Building Block for BACE1 Inhibitors Targeting Alzheimer's Disease

In programs aimed at synthesizing tetrahydropyranooxazine-based BACE inhibitors, 4-(Boc-amino)-2-methylthiazole serves as a validated intermediate. Its inclusion in the patented synthetic route of WO-2017051303-A1 [1] indicates that the compound withstands the reaction conditions (e.g., deprotection, coupling steps) and provides the correct spatial orientation for subsequent transformations. Procurement of this specific CAS number ensures adherence to the published protocol and reduces optimization time.

Coordination Chemistry and Spin-Crossover Material Development

For researchers designing tridentate ligands based on the 2,6-di(thiazolyl)pyridine scaffold, the 2-methylthiazol-4-yl substituted version provides a distinct ligand field strength compared to the 4-methylthiazol-2-yl isomer. This difference can be exploited to tune the spin state of iron(II) complexes (low-spin vs. high-spin) and to engineer thermally induced spin transitions for molecular electronics or sensing applications [1]. tert-Butyl (2-methylthiazol-4-yl)carbamate can be deprotected and functionalized to access the desired ligand architecture.

General Heterocyclic Library Synthesis for Kinase and Antimicrobial Screening

As a Boc-protected aminothiazole, this compound is a versatile building block for parallel synthesis of thiazole-containing libraries. The 2-methyl substitution enhances metabolic stability and modulates the pKa of the thiazole nitrogen compared to unsubstituted analogues, making it a preferred choice for generating diverse screening collections targeting kinases or antimicrobial pathways [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (2-methylthiazol-4-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.